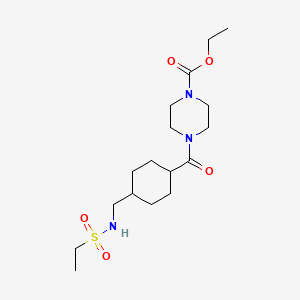

1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

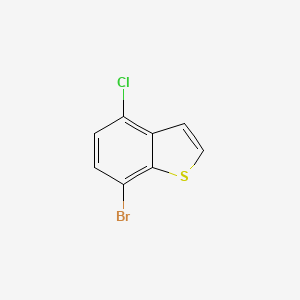

The compound “1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a bicyclic aromatic compound that is often used in medicinal chemistry due to its bioactive properties . Attached to this core is a 1,2,4-oxadiazole ring, another heterocyclic compound that is known for its wide range of biological activities. The presence of a methylthio group attached to a phenyl ring suggests potential for interesting chemical reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, belonging to the class of quinolinone and oxadiazole derivatives, has been explored for various scientific applications, mainly in pharmaceutical research due to its potential biological activities. A study by Abad et al. (2021) demonstrates the synthesis of a similar isoxazolequinoxaline derivative with comprehensive analysis using techniques like DFT calculations, Hirshfeld surface analysis, and molecular docking studies. This compound exhibited potential anti-cancer activity, showcasing the structural and functional versatility of quinolinone derivatives in drug design and development (Abad et al., 2021).

Anticancer and Antibacterial Activities

Quinolinone derivatives have been noted for their significant biological activities, including anticancer and antibacterial properties. Bolakatti et al. (2020) synthesized a series of quinolinone hybrids, revealing that certain compounds displayed substantial anticancer activity against MCF-7 and WRL68 cancer cells. Moreover, these compounds demonstrated prominent binding interactions in docking studies, indicating their potential as anticancer agents (Bolakatti et al., 2020). Additionally, Patel et al. (2017) developed quinoxaline-oxadiazole hybrids that showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the antimicrobial potential of these compounds (Patel et al., 2017).

Antioxidant Properties

The antioxidant properties of quinolinone derivatives have also been studied. Fadda et al. (2011) synthesized a series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, which showed moderate to high antioxidant activities. These findings suggest the potential of quinolinone derivatives in developing antioxidant agents (Fadda et al., 2011).

Lubricating Grease Antioxidants

Apart from biomedical applications, quinolinone derivatives have been evaluated for industrial uses, such as in lubricating greases. Hussein et al. (2016) synthesized and characterized several quinolinone derivatives, assessing their efficiency as antioxidants in lubricating greases. The study provides insights into the potential of these compounds in enhancing the performance and lifespan of lubricating greases (Hussein et al., 2016).

Future Directions

The potential future directions for research on this compound would likely depend on its biological activity. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals . Further studies could focus on exploring its synthesis, reactivity, and mechanism of action, as well as its safety profile.

properties

IUPAC Name |

1-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-22-11-15(17(23)14-5-3-4-6-16(14)22)19-20-18(21-24-19)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAFBUSXNFUVGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)

![2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2419689.png)

![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)